molecular formula C14H14N2O3S B3415171 Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- CAS No. 97528-67-1

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-

Cat. No.: B3415171
CAS No.: 97528-67-1
M. Wt: 290.34 g/mol
InChI Key: PKKSUEDZEGWZIG-UHFFFAOYSA-N
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Description

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a carbonyl group linked to a 5-nitrobenzo[b]thiophene moiety. This compound is structurally distinct due to the fusion of a nitro-substituted aromatic system with the piperidine core, making it relevant for pharmacological and biochemical studies targeting enzymes or receptors .

Properties

IUPAC Name

(5-nitro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-14(15-6-2-1-3-7-15)13-9-10-8-11(16(18)19)4-5-12(10)20-13/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKSUEDZEGWZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393364
Record name Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97528-67-1
Record name Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- involves several steps. The synthetic routes typically include the nitration of benzo[b]thiophene followed by acylation with piperidine. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be replaced with other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative .

Scientific Research Applications

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- finds applications in various research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

BTCP (1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine)

  • Structural Differences : BTCP replaces the nitro group and carbonyl linker in the target compound with a cyclohexyl spacer.
  • Functional Insights: BTCP is a competitive inhibitor of trypanothione reductase (TryR) with a Ki of 1 μM and activity against Trypanosoma brucei (EC50 = 10 μM). However, it exhibits poor selectivity over mammalian cells (EC50 = 29 μM) .
  • Key Comparison : The absence of the nitro group and cyclohexyl spacer in BTCP suggests that the target compound’s nitro-substituted carbonyl linker may enhance binding specificity or alter redox properties.

m-Nitro-PCP (1-[1-(m-Nitrophenyl)cyclohexyl]piperidine HCl)

  • Structural Differences : Features a nitro group on a phenyl ring instead of benzo[b]thiophene.
  • Functional Insights : In rat studies, m-nitro-PCP failed to induce ipsilateral turning behavior, unlike analogs without nitro substituents, indicating nitro groups may reduce CNS activity .
  • Key Comparison: The nitro group’s position (benzo[b]thiophene vs.

1-BCP (1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine)

  • Structural Differences : Substitutes benzo[b]thiophene with a benzodioxole ring.
  • Functional Insights : Demonstrates anti-fatigue activity via AMPA receptor binding, with compound 5b showing strong receptor affinity .

E2020 (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)

  • Structural Differences: Contains a dimethoxyindanone group instead of nitrobenzo[b]thiophene.
  • Functional Insights : Potent acetylcholinesterase (AChE) inhibitor (IC50 = 5.7 nM) with 1,250-fold selectivity over butyrylcholinesterase .
  • Key Comparison : The target compound’s nitrobenzo[b]thiophene may offer unique steric or electronic profiles for enzyme inhibition, though its AChE activity remains unstudied.

Structure-Activity Relationship (SAR) Analysis

  • However, they may reduce metabolic stability .
  • Aromatic System : Benzo[b]thiophene’s planar structure facilitates π-π interactions, while benzodioxole or phenyl rings in analogs prioritize different hydrophobic or electronic environments .
  • Linker Flexibility : Carbonyl linkers (as in the target compound) allow conformational rigidity, whereas cyclohexyl or methylene spacers (BTCP, E2020) provide flexibility, affecting target engagement .

Pharmacological and Biochemical Implications

  • Antiparasitic Potential: Analogous to BTCP, the target compound may inhibit TryR, though its nitro group could improve selectivity or potency .
  • Neurotransmitter Modulation : Structural similarities to 1-BCP suggest possible AMPA receptor interactions, while nitro groups might reduce CNS side effects observed in PCP analogs .
  • Enzyme Inhibition : The carbonyl-nitrobenzo[b]thiophene motif could target AChE or other oxidoreductases, warranting enzymatic assays for validation .

Biological Activity

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 5-nitrobenzo[b]thien-2-yl carbonyl group. This unique structure contributes to its biological activity and interaction with various biological targets.

Piperidine derivatives often exhibit a range of biological activities due to their ability to interact with different receptors and enzymes. The specific mechanisms of action for Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- are still under investigation, but existing literature suggests several potential pathways:

  • Antiviral Activity : Some piperidine derivatives have shown antiviral properties against various viruses, including HIV. The structural similarity of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- to known antiviral agents suggests it may inhibit viral replication through similar mechanisms .
  • Antimicrobial Effects : Studies on related piperidine compounds indicate potential antibacterial and antifungal activities. For instance, derivatives have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating varying degrees of effectiveness .

Research Findings and Case Studies

Several studies have highlighted the biological activity of piperidine derivatives, providing insights into their therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedOutcome
AntiviralPiperidine derivatives (various)Moderate activity against CVB-2 and HSV-1
AntibacterialPiperazine derivativesActive against Gram-positive bacteria
AntifungalPiperazine derivativesLimited effectiveness against fungi
CytotoxicityVarious piperidine derivativesCC50 values ranging from 54 μM to >100 μM

Case Study: Antiviral Screening

In a study evaluating the antiviral properties of piperidine derivatives, several compounds were synthesized and tested against HIV-1 and other viruses. The results indicated that while some compounds showed moderate protection against CVB-2 and HSV-1, none exhibited significant activity against HIV-1. This highlights the need for further optimization in the design of piperidine-based antiviral agents .

Case Study: Antimicrobial Activity

Another investigation focused on the antibacterial properties of piperazine derivatives derived from piperidine structures. These compounds were assessed for their effectiveness against common bacterial strains. The findings revealed that certain substitutions on the piperazine ring enhanced antimicrobial activity, suggesting that structural modifications could lead to more potent agents .

Q & A

Q. Critical Considerations :

  • Catalysts (e.g., Pd/C for hydrogenation) and inert atmospheres (N₂/Ar) are often required to prevent side reactions.
  • Reaction monitoring via TLC or HPLC ensures intermediate stability .

How should researchers handle and store this compound to ensure stability?

Level: Basic
Answer:
Handling Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. Storage Conditions :

  • Store in sealed, light-resistant containers at -20°C in a dry environment.
  • Avoid exposure to moisture or oxidizing agents to prevent degradation .

What strategies optimize inhibitory activity against trypanothione reductase (TryR)?

Level: Advanced
Answer:
Structure-Activity Relationship (SAR) Insights :

  • Hydrophobic Interactions : Cyclohexyl or aromatic substituents enhance binding to TryR’s substrate pocket (e.g., BTCP analogs with Ki = 1 μM) .
  • Polar Modifications : Introducing sulfonyl or carbonyl groups improves solubility and reduces mammalian cell toxicity (e.g., EC₅₀ = 10 μM vs. T. brucei; selectivity index = 2.9) .

Q. Methodological Approaches :

  • Crystallography : Co-crystal structures (e.g., PDB ID: A1BM8) guide rational design by mapping inhibitor-enzyme interactions .
  • Mutagenesis Studies : Identify residues critical for binding (e.g., TryR’s Cys52) to refine compound specificity .

How to address discrepancies in biological activity data across assay conditions?

Level: Advanced
Answer:
Common Sources of Variability :

  • Enzyme Source : Trypanosoma brucei vs. T. cruzi TryR may exhibit differing inhibition profiles (e.g., IC₅₀ ranges: 4–19 μM) .
  • Assay Buffer : Ionic strength and pH (e.g., Tris-HCl vs. phosphate buffers) alter compound protonation states .

Q. Resolution Strategies :

  • Standardized Protocols : Use identical enzyme batches and buffer systems.
  • Control Compounds : Include reference inhibitors (e.g., BTCP) to normalize inter-assay variability .

What analytical techniques are critical for characterizing this compound?

Level: Basic
Answer:
Key Techniques :

Method Application Example Data
NMR Confirm molecular structure¹H NMR (CDCl₃): δ 8.2 (s, 1H, thiophene), 3.6 (m, 4H, piperidine)
HPLC Assess purityRetention time = 12.3 min (C18 column, 90% MeOH)
Mass Spectrometry Verify molecular weightMS (ESI⁺): m/z 319.4 [M+H]⁺

Validation : Cross-reference spectral data with PubChem or crystallographic databases .

What structural features enhance selectivity between parasitic and mammalian cells?

Level: Advanced
Answer:
Design Principles :

  • Hydrophobic Core : Aromatic/heterocyclic moieties (e.g., benzo[b]thiophene) target TryR’s large substrate-binding site .
  • Polar Appendages : Ethoxy or carboxylate groups reduce mammalian membrane permeability, improving selectivity (e.g., SI = 8 for L6 cells) .

Q. Experimental Validation :

  • Cytotoxicity Assays : Compare EC₅₀ values against MRC5 fibroblasts and T. brucei .
  • Molecular Dynamics : Simulate compound interactions with human glutathione reductase vs. TryR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
Reactant of Route 2
Reactant of Route 2
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.